molecular formula C10H14N2 B14536950 N-(3-Methylbut-2-en-1-yl)pyridin-2-amine CAS No. 62327-66-6

N-(3-Methylbut-2-en-1-yl)pyridin-2-amine

Cat. No.: B14536950
CAS No.: 62327-66-6
M. Wt: 162.23 g/mol
InChI Key: YJJRIKKGZXGQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylbut-2-en-1-yl)pyridin-2-amine is a synthetic compound featuring a pyridine heterocycle and a prenyl-like side chain, which places it within a class of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds investigated for their selective biological activity . This structure is of significant interest in medicinal chemistry and antibacterial research. The core research value of this compound lies in its potent and selective antibacterial activity against Gram-positive bacteria. Studies on this structural class have demonstrated potent activity against Micrococcus luteus ATCC 10240 (MIC90 = 2.0 μM) and moderate activity against other clinically relevant Gram-positive strains, including antibiotic-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE) . Its mechanism of action is believed to involve novel targets, as these compounds do not appear to develop cross-resistance with antibiotics acting on established bacterial targets, making them a valuable scaffold for exploring new anti-infective strategies . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

62327-66-6

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-(3-methylbut-2-enyl)pyridin-2-amine

InChI

InChI=1S/C10H14N2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h3-7H,8H2,1-2H3,(H,11,12)

InChI Key

YJJRIKKGZXGQHB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1=CC=CC=N1)C

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is widely employed for forming carbon-nitrogen bonds. For N-(3-Methylbut-2-en-1-yl)pyridin-2-amine synthesis, this method typically involves:

Reaction Scheme

Substrate : 2-Bromopyridine or 2-chloropyridine.
Coupling Partner : 3-Methylbut-2-en-1-amine.
Catalyst : Pd(OAc)₂ with ligands (e.g., Xantphos, dppf).
Base : NaOtBu or Cs₂CO₃.

Example Protocol (adapted from):

  • Catalyst Preparation : A mixture of Pd(OAc)₂ (5 mol %) and Xantphos (10 mol %) in toluene.
  • Reaction Conditions : 2-Bromopyridine (1.0 equiv), 3-methylbut-2-en-1-amine (1.2 equiv), and NaOtBu (2.0 equiv) at 100°C for 12–24 h.
  • Workup : Filtration through Celite®, extraction with CH₂Cl₂, and purification via column chromatography.
Key Data
Catalyst System Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂/Xantphos Toluene 100 72
PdCl₂(dppf) Dioxane 80 65

Advantages : High functional group tolerance, scalable for diverse amines.
Limitations : Requires transition metals and inert atmospheres.

Reductive Amination

This method leverages the reduction of imines to form secondary amines. For pyridine derivatives, direct amination of halopyridines with hydrazine followed by catalytic hydrogenation is a viable pathway.

Reaction Scheme

Step 1 : Substitution of halogen in 3-substituted-2,5,6-trifluoropyridine with hydrazine to form 2-hydrazinopyridine.
Step 2 : Hydrogenation with Raney nickel to yield 2-aminopyridine.
Step 3 : Alkylation with 3-methylbut-2-en-1-yl bromide.

Example Protocol (adapted from):

  • Hydrazine Substitution : 2,5,6-Trifluoropyridine (1.0 equiv) + NH₂NH₂·H₂O (3–8 equiv) in ethanol at 30–100°C for 2–8 h.
  • Hydrogenation : 2-Hydrazinopyridine + H₂ (1 atm) with Raney Ni (5–12 equiv) in methanol at 25°C for 12–24 h.
  • Alkylation : 2-Aminopyridine + 3-methylbut-2-en-1-yl bromide in DMF/K₂CO₃.
Key Data
Step Conditions Yield (%) Reference
Hydrazine Substitution EtOH, 50°C, 6 h 85
Hydrogenation MeOH, 25°C, 12 h 98
Alkylation DMF, K₂CO₃, 60°C, 8 h 75

Advantages : Mild hydrogenation conditions, high purity (>98%).
Limitations : Multi-step synthesis, potential for side reactions during alkylation.

Cascade Reaction with Formamides

A base-promoted cascade reaction involving β-enaminones and formamides offers a one-pot approach to 2-aminopyridines. The formyl group acts as a traceless activating group.

Reaction Scheme

Substrate : N-Propargylic β-enaminone.
Nucleophile : N-Substituted formamide.
Base : NaOH.

Example Protocol (adapted from):

  • Cyclization : N-Propargylic β-enaminone + NaOH in toluene at 25°C for 1 h.
  • Nucleophilic Addition : Formamide addition to 1,4-oxazepine intermediate.
  • Aromatization : Spontaneous N-deformylation to yield 2-aminopyridine.
  • Alkylation : Reaction with 3-methylbut-2-en-1-yl bromide.
Key Data
Substrate Formamide Yield (%) Reference
N-Propargylic β-enaminone N-Methylformamide 70
N-Propargylic β-enaminone N-Benzylformamide 88

Advantages : Room-temperature conditions, no transition metals.
Limitations : Limited functional group compatibility with enaminones.

Cycloaddition with Isocyanides

Pyridine N-oxides react with isocyanides under microwave-assisted conditions to form 2-aminopyridines.

Reaction Scheme

Substrate : Pyridine N-oxide.
Reagent : 3-Methylbut-2-en-1-yl isocyanide.
Activator : O-(4-Nitrobenzoyl)hydroxylamine.

Example Protocol (adapted from):

  • Cycloaddition : Pyridine N-oxide + isocyanide + activator in DMF at 150°C for 15 min.
  • Hydrolysis : Treatment with 1 M HCl to cleave the formamide intermediate.
Key Data
Pyridine N-Oxide Isocyanide Yield (%) Reference
3-Nitropyridine N-oxide 3-Methylbut-2-en-1-yl isocyanide 60

Advantages : Rapid reaction times, microwave efficiency.
Limitations : Requires specialized reagents and equipment.

N-Alkylation of Amines via Borrowing Hydrogen

A Ru(II)-catalyzed N-alkylation using aliphatic alcohols offers an alternative to traditional methods.

Reaction Scheme

Substrate : 2-Aminopyridine.
Alcohol : 3-Methylbut-2-en-1-ol.
Catalyst : [Ru(L₁a)(PPh₃)Cl₂] (1.0 mol %).

Example Protocol (adapted from):

  • Reaction : 2-Aminopyridine + 3-methylbut-2-en-1-ol in toluene at 80°C for 12 h.
  • Workup : Extraction with EtOAc, purification via silica gel.
Key Data
Catalyst Loading Solvent Temperature (°C) Yield (%) Reference
1.0 mol % Toluene 80 68

Advantages : Low catalyst load, air-stable conditions.
Limitations : Moderate yields for secondary amines.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Buchwald-Hartwig High functional group tolerance Transition metals required 65–72
Reductive Amination High purity, scalable Multi-step, side reactions 75–98
Cascade Reaction Transition metal-free, mild Limited substrate scope 70–88
Cycloaddition Rapid reaction, efficient Specialized reagents 60
Borrowing Hydrogen Low catalyst load, air-stable Moderate yields 60–68

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of 2-Pyridinamine, N-(3-methyl-2-buten-1-yl)-.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-(3-methyl-2-buten-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Prenyl vs. The lower yield for the cyclohexylethyl derivative (61%) may reflect steric hindrance from the bulky substituent .
  • Aromatic vs. Aliphatic Substituents : The 4-methoxybenzyl derivative, synthesized via copper-catalyzed coupling, demonstrates the versatility of transition-metal methods for aryl-substituted amines .

Physical Properties

Compound Name Physical State Melting Point (°C) Boiling Point (°C) Solubility Trends Reference
This compound Likely liquid Moderate polarity
N-(3-Methoxypropyl)pyridin-2-amine (3.4ad) Yellow oil Polar (methoxy group)
N-(3-Phenylpropyl)pyridin-2-amine (3.4ac) Yellow oil Lipophilic (phenyl group)
(R)-N-(1-Cyclohexylethyl)pyridin-2-amine (3.4ak) Orange oil Non-polar (cyclohexyl)
N-(4-Methoxybenzyl)pyridin-2-amine Neat solid 121–126 354.4 (est.) Crystalline, polar

Key Observations :

  • Prenyl Group : The unsaturated prenyl substituent likely results in a liquid or low-melting solid, akin to other aliphatic derivatives (e.g., 3.4ad, 3.4ac) .
  • Aromatic vs. Aliphatic Substituents : The 4-methoxybenzyl derivative’s higher melting point (121–126°C) reflects crystalline packing facilitated by the planar aromatic ring and methoxy group .

Reactivity and Functionalization Potential

  • Prenyl Group : The allylic double bond in the prenyl group may enable Diels-Alder reactions, electrophilic additions, or polymerization, distinguishing it from saturated alkyl chains.
  • Methoxy and Phenyl Groups : Electron-donating methoxy groups (3.4ad, ) enhance pyridine’s basicity, while phenyl groups (3.4ac, ) promote π-π stacking in supramolecular applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-Methylbut-2-en-1-yl)pyridin-2-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a one-pot approach using lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) under nitrogen atmosphere facilitates deprotonation, followed by reaction with 3-methylbut-2-en-1-yl bromide. Purification via silica gel column chromatography (e.g., 2:1 petroleum ether/ethyl acetate) yields the product. Reaction monitoring by TLC and characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR and HRMS are critical for validation .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using an Agilent Xcalibur diffractometer with CuKα radiation (λ = 1.54178 Å). Data collection at 295 K, followed by absorption correction (multi-scan methods like SCALE3 ABSPACK), and refinement using SHELXTL or CrysAlisPro software. Key parameters include space group (e.g., P21/nP2_1/n), unit cell dimensions (e.g., a=12.53A˚,β=112.3a = 12.53 \, \text{Å}, \, \beta = 112.3^\circ), and R-factors (R1<0.05R_1 < 0.05) to ensure accuracy .

Q. Which spectroscopic techniques are used to confirm the molecular structure and purity?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} NMR identifies proton environments (e.g., pyridin-2-amine protons at δ 6.5–8.5 ppm, allylic CH2_2 at δ 3.5–4.5 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 205.1215).
  • IR : Confirms N–H stretching (~3300 cm1^{-1}) and C=C/C=N vibrations (~1600 cm1^{-1}).
    Cross-validation with computational data (DFT) resolves ambiguities .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Methodological Answer :

  • Catalyst Selection : Use LDA for efficient deprotonation or transition-metal catalysts (e.g., Pd) for cross-coupling.
  • Inert Conditions : Nitrogen atmosphere prevents oxidation of sensitive intermediates.
  • Solvent Optimization : Polar aprotic solvents (THF, DMF) enhance reaction kinetics.
  • Purification : Gradient elution in column chromatography improves purity (>95%). Reported yields range from 42% to 64% depending on substituents .

Q. How to resolve discrepancies between experimental UV-Vis spectra and computational HOMO-LUMO predictions?

  • Methodological Answer :

  • Experimental : Record UV-Vis spectra in ethanol (λmax_{\text{max}} ~270 nm for π→π^* transitions).
  • Computational : Perform DFT calculations (B3LYP/6-311G(d,p)) to simulate electronic transitions. Adjust basis sets (e.g., cc-pVTZ) to align with experimental data. Discrepancies often arise from solvent effects or excited-state interactions, requiring implicit solvation models (e.g., PCM) for correction .

Q. What role do hydrogen bonds play in the supramolecular assembly of this compound?

  • Methodological Answer : Intermolecular N–H···N hydrogen bonds (e.g., H···N distance = 2.93 Å) form dimeric motifs, as observed in SCXRD. These interactions stabilize crystal packing into 8-membered rings. Hirshfeld surface analysis quantifies contributions (e.g., H-bonding ~15% of total interactions) .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

  • Methodological Answer :

  • Low Data-to-Parameter Ratios : Ensure ≥12 reflections per parameter to avoid overfitting.
  • Absorption Corrections : Apply multi-scan methods (e.g., CrysAlisPro) for heavy atoms (e.g., Br, Se in analogs).
  • Disorder Modeling : Use PART instructions in SHELXL for flexible allyl groups.
  • Validation Tools : Check Rint_{\text{int}} (<0.05) and Fit (Goodness-of-Fit ~1.1) .

Q. How can computational methods predict reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • MD Simulations : Assess stability in aqueous environments (NAMD/GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.